(1S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-3-carboxamide;hydrochloride
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Overview
Description
(1S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-3-carboxamide;hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. Its distinct configuration and functional groups make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-3-carboxamide;hydrochloride typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the amino group: The amino group can be introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Carboxamide formation: The carboxamide group is typically introduced through an amidation reaction, where a carboxylic acid or its derivative reacts with an amine.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt, which is achieved by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-3-carboxamide;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carboxamide group can produce primary amines or alcohols.
Scientific Research Applications
(1S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-3-carboxamide;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (1S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-3-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
(1R,5R,6S)-6-Aminobicyclo[3.2.0]heptane-3-carboxamide;hydrochloride: A stereoisomer with different spatial arrangement of atoms.
Bicyclo[3.2.0]heptane-3-carboxamide: Lacks the amino group, leading to different chemical properties and reactivity.
6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide.
Uniqueness
(1S,5S,6R)-6-Aminobicyclo[320]heptane-3-carboxamide;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(1S,5S,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c9-7-3-4-1-5(8(10)11)2-6(4)7;/h4-7H,1-3,9H2,(H2,10,11);1H/t4-,5?,6-,7+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCURMLXAXOEHGO-XCMKYYOMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C2CC1C(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC(C[C@@H]2[C@@H]1N)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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